molecular formula C18H25BO2 B14777735 4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane

Cat. No.: B14777735
M. Wt: 284.2 g/mol
InChI Key: DVJSCIVFTPUGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique structural properties, which make it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition, which uses photochemistry to access new building blocks . This approach allows for the modular construction of the bicyclic structure, which can then be derivatized through various transformations.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where different substituents replace existing groups on the molecule.

Common reagents used in these reactions include tert-butyl lithium and sec-butyl lithium, which are employed in the formation and deprotonation of intermediates . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Similar compounds to 4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane include:

These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its combination of a bicyclic structure with a boron-containing dioxaborolane moiety, which imparts distinct reactivity and stability characteristics.

Properties

Molecular Formula

C18H25BO2

Molecular Weight

284.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(4-phenyl-1-bicyclo[2.1.1]hexanyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C18H25BO2/c1-15(2)16(3,4)21-19(20-15)18-11-10-17(12-18,13-18)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3

InChI Key

DVJSCIVFTPUGCN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CCC(C2)(C3)C4=CC=CC=C4

Origin of Product

United States

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